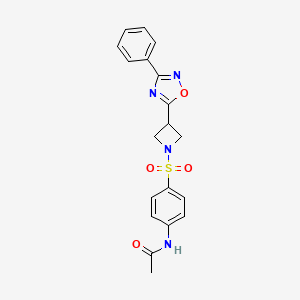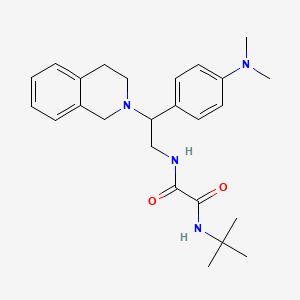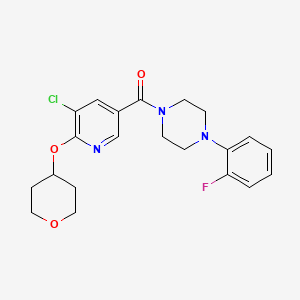
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a pyridine ring which is a six-membered ring with one nitrogen atom, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a tetrahydropyran ring which is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the chlorine atom on the pyridine ring could undergo nucleophilic substitution reactions, and the ketone group could undergo reactions such as reduction, condensation, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups and heteroatoms could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacology
Compounds with structural elements similar to the specified chemical have been studied for their interactions with biological receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a piperazine and chlorophenyl group, has been analyzed for its interaction with the CB1 cannabinoid receptor, indicating the potential of such molecules in receptor binding and modulation studies (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Research on heterocyclic compounds, which include pyrazine, pyridine, and piperazine rings similar to those in the specified molecule, often explores their synthesis and potential biological activities. For example, studies have synthesized novel derivatives incorporating these rings and evaluated their anticancer and antimicrobial activities, showcasing the versatility of such molecular frameworks in drug development (Katariya et al., 2021).
Analgesic and Antidepressant Potential
Certain compounds containing pyridine and piperazine structures have been identified as selective and potent agonists at 5-HT1A receptors, exhibiting significant analgesic and antidepressant effects in animal models. This highlights the therapeutic potential of molecules with similar structural features in treating pain and depression (Vacher et al., 1999).
Neuropharmacology
Investigations into the neuropharmacological effects of related compounds have shown that certain piperazine and pyridine derivatives act as inverse agonists at specific receptors, such as the human cannabinoid CB1 receptor, suggesting their potential use in modulating neurological pathways (Landsman et al., 1997).
Genotoxicity and Metabolic Activation
The study of structurally related compounds also extends to understanding their metabolic activation and potential genotoxic effects. This research is crucial for assessing the safety profiles of new chemical entities (Kalgutkar et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3/c22-17-13-15(14-24-20(17)29-16-5-11-28-12-6-16)21(27)26-9-7-25(8-10-26)19-4-2-1-3-18(19)23/h1-4,13-14,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHPOXRUMUOAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


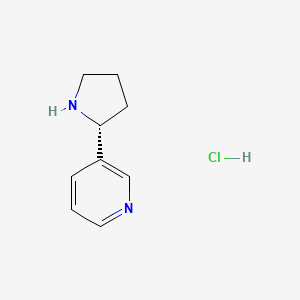
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)
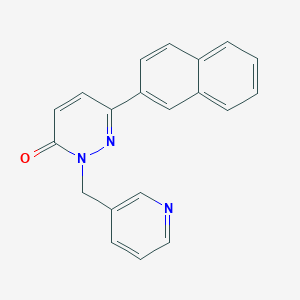
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)
![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)
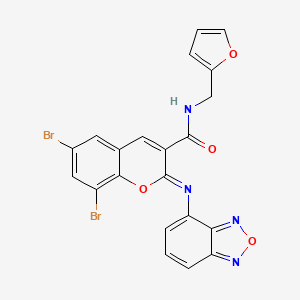
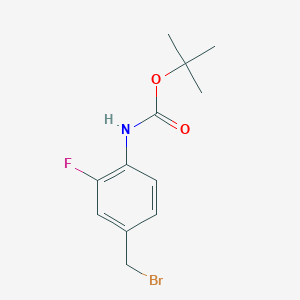
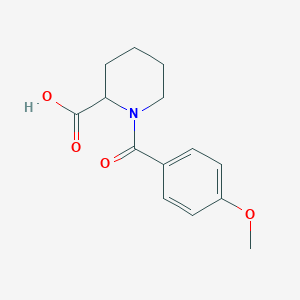
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)
